(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGBFCEHSLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biochemical effects. Additionally, it may bind to specific proteins, altering their function and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in their activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. High doses of the compound can result in toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s activity and its effects on biochemical processes. Additionally, the compound’s interaction with cofactors can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine core, which is known for its versatility in medicinal chemistry, particularly in drug design and development.
Chemical Structure and Properties
The compound can be described by the following molecular formula: C12H18F2N2O. Its structural characteristics include:
- Piperidine Rings : Two piperidine units contribute to its pharmacological properties.
- Fluoromethyl Group : The presence of a fluoromethyl substituent enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways.
Potential Targets:
- GABA Receptors : Similar compounds have shown modulation effects on GABA(A) receptors, suggesting a possible role for this compound in neuropharmacology.
- Kinase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on kinases, which are crucial in cancer and inflammatory processes.
Biological Activity Data
Research has documented various biological activities associated with similar piperidine derivatives. Below is a summary table illustrating the biological activities and findings related to compounds structurally akin to this compound.
| Compound Name | Biological Activity | IC50 Values | Reference |
|---|---|---|---|
| Compound A | GABA(A) Modulator | 480 nM | |
| Compound B | Kinase Inhibitor | 360 nM | |
| Compound C | Neuroprotective | N/A |
Case Study 1: GABA Receptor Modulation
A study involving piperidine derivatives demonstrated that certain modifications could lead to enhanced binding affinities for GABA(A) receptors. The introduction of fluorinated groups was noted to increase potency and selectivity, indicating that this compound could exhibit similar enhancements.
Case Study 2: Kinase Inhibition
Research into piperidine-based kinase inhibitors has highlighted the critical role of structural modifications in achieving desired biological effects. For instance, compounds with fluorinated substituents showed improved metabolic stability and potency against specific kinases, suggesting that this compound may also possess favorable properties in this regard.
Preparation Methods
Synthesis of Piperidin-4-yl Methanone Core
- The piperidin-4-yl methanone scaffold is often synthesized using Mannich-type condensation reactions , which form substituted piperidine-4-ones. This involves condensation of ketones with amines and formaldehyde or aldehydes under acidic or neutral conditions in solvents such as ethanol or ethyl acetate.
- Alternatively, acylation of piperidine at the nitrogen with acid chlorides or anhydrides yields N-substituted piperidin-4-yl methanones. For example, 1-(4-(4-methoxybenzoyl)piperidin-1-yl) ethanone can be prepared and subsequently hydrolyzed or modified.
Introduction of the Fluoromethyl Group
- The fluoromethyl group at the 4-position can be introduced by nucleophilic substitution of a halomethyl precursor (e.g., chloromethyl or bromomethyl piperidine) with a fluoride source such as KF or CsF under polar aprotic solvents.
- Alternatively, direct fluorination of hydroxymethyl-piperidine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a common method to replace hydroxyl groups with fluorine atoms, preserving stereochemistry and ring integrity.
Coupling to Form the Final Methanone-Linked Compound
- The final step involves coupling the fluoromethyl-substituted piperidine with another piperidin-4-yl moiety through a methanone linkage, typically via amide bond formation .
- This can be achieved by reacting the amine group of one piperidine with an acid chloride or activated ester of the other, often in the presence of a base (e.g., triethylamine) and coupling agents like EDCI or DCC in solvents such as dichloromethane or DMF.
- Purification is commonly done by recrystallization or chromatographic methods.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Mannich condensation | Ketone + amine + formaldehyde, EtOH, reflux | Piperidin-4-one intermediate |
| 2 | Fluorination | Hydroxymethyl-piperidine + DAST, low temp | 4-(Fluoromethyl)piperidine |
| 3 | Acylation / Amide coupling | Acid chloride + amine, base, DCM or DMF | This compound |
| 4 | Purification | Recrystallization (ethanol or ethyl acetate) | Pure crystalline product |
Purification and Characterization
- Recrystallization is the preferred purification method for piperidine derivatives, often using distilled ethanol , ethyl acetate , or mixtures such as ethanol-ethyl acetate or benzene-petroleum ether.
- Crystallization conditions affect the conformation and purity of the compound; many piperidine derivatives crystallize in chair conformations.
- Characterization typically involves NMR spectroscopy , mass spectrometry , and X-ray crystallography to confirm structure and stereochemistry.
Research Findings and Yields
- Literature reports yields for similar piperidinyl methanones in the range of 80-90% after purification by recrystallization.
- Fluorination steps using DAST or related reagents generally proceed with good selectivity and yields, typically above 70%, depending on substrate and conditions.
- The overall synthetic route is modular and allows for variation in substituents, enabling structure-activity relationship studies.
Summary Table of Key Preparation Parameters
The preparation of This compound involves a multi-step synthetic sequence starting from piperidin-4-one precursors, introduction of the fluoromethyl group via nucleophilic fluorination, and final coupling through amide bond formation. The methods rely on well-established organic synthesis techniques such as Mannich condensation, fluorination using specialized reagents, and amide coupling chemistry. Purification by recrystallization from ethanol or related solvents yields high-purity crystalline products suitable for further pharmaceutical development.
This synthesis approach is supported by diverse chemical literature on piperidine derivatives and fluorinated heterocycles, ensuring robustness and reproducibility for research and industrial applications.
Q & A
Q. What are the common synthetic routes for (4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, and what reaction conditions optimize yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step coupling reactions. Key steps include:
- Acylation : Reacting piperidine derivatives with fluoromethyl-substituted benzoyl chlorides in dichloromethane (DCM) or chloroform, using Lewis acids (e.g., AlCl₃) or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Deprotection : Hydrolysis of acetyl-protected intermediates using 6 N HCl under reflux to yield free piperidinyl groups .
- Purification : Column chromatography with solvent systems like n-hexane/ethyl acetate (5:5) or chloroform/methanol (gradient elution) to isolate products with >95% purity .
Yields range from 25% to 99%, depending on steric hindrance and reagent reactivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and fluoromethyl integration. For example, fluoromethyl protons appear as distinct doublets (δ 4.2–4.8 ppm, J = 47 Hz) due to fluorine coupling .
- HPLC : Reverse-phase HPLC (C18 column, 254 nm UV detection) with retention times between 11–13 minutes ensures purity (>95% peak area) .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (±0.3%) may indicate residual solvents or hydration; vacuum drying at 60°C for 24 hours mitigates this .
Q. How is X-ray crystallography applied to determine its molecular structure?
Methodological Answer:
- Data Collection : Single crystals are grown via slow evaporation in EtOAc/n-hexane. Diffraction data is collected using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL-2018 refines structures with anisotropic displacement parameters. Fluorine atoms are located via difference Fourier maps and refined with restrained bond lengths .
- Validation : The final R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) confirm accuracy .
Advanced Research Questions
Q. How to address discrepancies between calculated and observed elemental analysis data?
Methodological Answer: Discrepancies arise from:
- Hydration : TGA (thermogravimetric analysis) detects moisture content; samples are dried under high vacuum (0.1 mbar, 24 hours) .
- Residual Solvents : ¹H NMR in DMSO-d₆ identifies solvent peaks (e.g., EtOAc at δ 1.2 ppm). Soxhlet extraction with diethyl ether removes volatile impurities .
- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers if asymmetric centers are present .
Q. What strategies resolve conflicting NMR spectral data during structural elucidation?
Methodological Answer:
- 2D NMR : HSQC and HMBC correlate ambiguous protons to adjacent carbons. For example, fluoromethyl carbons show ¹JCF coupling (~160 Hz) in ¹³C NMR .
- Variable Temperature NMR : Heating to 50°C reduces signal splitting caused by rotational isomerism in piperidinyl rings .
- Isotopic Labeling : Synthesizing deuterated analogs (e.g., CD₃-substituted) simplifies splitting patterns .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis : Modify fluoromethyl position (e.g., 3- vs. 4-substitution) or replace piperidine with pyrrolidine to assess steric/electronic effects .
- Biological Assays : Test analogs for receptor binding (e.g., dopamine D2 via radioligand displacement) or enzyme inhibition (IC₅₀ via fluorescence assays) .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP values (determined by shake-flask method) to activity trends .
Q. What computational methods predict its physicochemical properties and interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to estimate logD and membrane permeability .
- Docking Studies : AutoDock Vina predicts binding poses in protein targets (e.g., kinases) using PDB structures (e.g., 0I1 ligand complex) .
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates electrostatic potential maps for hydrogen-bonding propensity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
